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Compound of Interest

Compound Name: 2-(Trifluoroacetyl)cyclopentanone

Cat. No.: B1276667

An In-depth Technical Guide to 2-
(Trifluoroacetyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)cyclopentanone, with the CAS number 361-73-9, is a fluorinated 3-
dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. The
presence of the trifluoromethyl group imparts unique chemical and physical properties,
including enhanced electrophilicity and a pronounced tendency to exist in its enol form. This
guide provides a comprehensive overview of the core physical and chemical properties of 2-
(Trifluoroacetyl)cyclopentanone, detailed experimental protocols, and an exploration of its
reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 2-(Trifluoroacetyl)cyclopentanone
is provided below.
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Identifier Value Source
CAS Number 361-73-9 N/A
Molecular Formula C7/H7F30:2 N/A
Molecular Weight 180.12 g/mol N/A
2-(Trifluoroacetyl)cyclopentan-
IUPAC Name 1 ( yheyelop N/A
-one

Physical Properties

The known physical properties of 2-(Trifluoroacetyl)cyclopentanone are summarized in the
table below. It is important to note that some of these values are predicted due to limited
available experimental data.

Property Value Notes
Boiling Point 66 °C at 21-22 Torr
Density 1.355 g/cm3 Predicted

Chemical Properties

The chemical behavior of 2-(Trifluoroacetyl)cyclopentanone is largely dictated by the
presence of the trifluoroacetyl group and the B-dicarbonyl moiety.
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Property

Description

Keto-Enol Tautomerism

Exhibits a strong tendency to exist in the more
stable enol form due to intramolecular hydrogen
bonding and the electron-withdrawing nature of

the trifluoromethyl group.

The enol form is nucleophilic at the a-carbon

and can react with various electrophiles. The

Reactivity ) -
carbonyl carbons are susceptible to nucleophilic
attack.

Stable under standard conditions, but as with
many [-dicarbonyl compounds, it can be

Stability susceptible to hydrolysis or other degradation

pathways under strong acidic or basic

conditions.

Experimental Protocols

Synthesis of 2-(Trifluoroacetyl)cyclopentanone via

Claisen Condensation

A common method for the synthesis of 3-dicarbonyl compounds like 2-

(Trifluoroacetyl)cyclopentanone is the Claisen condensation. The following is a general

experimental protocol.

Materials:

Cyclopentanone

Ethyl trifluoroacetate

Sodium ethoxide (or another suitable base)

Hydrochloric acid (for workup)

Anhydrous diethyl ether (or another aprotic solvent)
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Procedure:

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask
equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g.,
nitrogen or argon).

A mixture of cyclopentanone and ethyl trifluoroacetate is added dropwise to the stirred
solution of sodium ethoxide at a controlled temperature (often room temperature or slightly
below).

After the addition is complete, the reaction mixture is stirred for several hours at room
temperature or gently refluxed to drive the reaction to completion.

The reaction is then cooled in an ice bath and quenched by the slow addition of dilute
hydrochloric acid until the solution is acidic.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

The crude product is then purified by vacuum distillation or column chromatography to yield
pure 2-(Trifluoroacetyl)cyclopentanone.

Core Chemical Concepts and Visualizations
Keto-Enol Tautomerism

A key feature of 2-(Trifluoroacetyl)cyclopentanone is its existence as an equilibrium mixture
of keto and enol tautomers. The electron-withdrawing trifluoromethyl group significantly
influences this equilibrium, favoring the enol form.

Caption: Keto-enol tautomerism of 2-(Trifluoroacetyl)cyclopentanone.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be
replaced with actual chemical structure images.

General Synthesis Workflow

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1276667?utm_src=pdf-body
https://www.benchchem.com/product/b1276667?utm_src=pdf-body
https://www.benchchem.com/product/b1276667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2-(Trifluoroacetyl)cyclopentanone via Claisen condensation can be
visualized as a multi-step process.

Cyclopentanone +
Ethyl Trifluoroacetate
Claisen Condensation ~ )——®| Enolate Intermediate Acidic Workup > . Purification >
> (e.g., HCI) (Distillation/Chromatography)
Base
(e.g., Sodium Ethoxide)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(Trifluoroacetyl)cyclopentanone.

Reactivity and Potential Applications

The reactivity of 2-(Trifluoroacetyl)cyclopentanone is centered around its two key functional
motifs: the enolizable B-dicarbonyl system and the electrophilic trifluoromethyl ketone.

» Reactions at the a-carbon: The enolate, readily formed in the presence of a base, is a potent
nucleophile. It can undergo a variety of C-C bond-forming reactions, including alkylation,
acylation, and aldol-type condensations.

» Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and can be
attacked by various nucleophiles. The trifluoroacetyl carbonyl is particularly electron-deficient
and thus more reactive towards nucleophilic addition.

o Applications in Medicinal Chemistry: Fluorinated (3-diketones are valuable building blocks in
the synthesis of pharmaceuticals. The trifluoromethyl group can enhance metabolic stability,
binding affinity, and cell permeability of drug candidates. While specific biological activities
for 2-(Trifluoroacetyl)cyclopentanone are not widely reported, its structural motifs are
present in molecules with a range of bioactivities, suggesting its potential as a scaffold in
drug discovery programs.

Conclusion

2-(Trifluoroacetyl)cyclopentanone is a versatile fluorinated building block with a rich
chemistry centered on its keto-enol tautomerism and the reactivity of its dicarbonyl system.
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While a comprehensive set of experimental physical data is still emerging, its synthetic utility is
well-established. This guide provides a foundational understanding of its properties and
synthesis, which will be valuable for researchers and professionals in the fields of organic
chemistry and drug development. Further investigation into its biological activities is warranted
to fully explore its potential in medicinal chemistry.

 To cite this document: BenchChem. [Physical and chemical properties of 2-
(Trifluoroacetyl)cyclopentanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276667#physical-and-chemical-properties-of-2-
trifluoroacetyl-cyclopentanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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